molecular formula C20H12N2O4 B2877232 (E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile CAS No. 113656-52-3

(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile

Cat. No. B2877232
CAS RN: 113656-52-3
M. Wt: 344.326
InChI Key: GQKQXDFOTNNCDV-WSDLNYQXSA-N
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Description

Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are often used as analytical tools and have been studied for their sensing properties .


Synthesis Analysis

Schiff bases can be synthesized from aminophenol . For example, Schiff bases of 2-((2-hydroxybenzylidene)amino)phenol (MJ1) and 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) were synthesized from 2-aminophenol .


Molecular Structure Analysis

The molecular structure of Schiff bases can be determined using various analytical and spectroscopic methods . Theoretical calculations can also be used to reveal the properties of these compounds .


Chemical Reactions Analysis

Schiff bases can interact with metal ions, resulting in shifts in the absorption maxima . For example, MJ1 exhibited reversibility of its metal complexes with Cu 2+ and Zn 2+ in an EDTA solution .


Physical And Chemical Properties Analysis

Schiff bases have been studied for their sensing properties . They can be used for the detection of some biologically important metal ions .

Scientific Research Applications

Corrosion Inhibition

Compounds with structures similar to the one have been investigated for their corrosion inhibition properties. A study by Verma, Quraishi, and Singh (2015) explored the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, highlighting their potential in protecting metals from corrosion in industrial applications Verma, Quraishi, & Singh, 2015.

Synthesis of Novel Derivatives

Research into similar compounds has also focused on synthesizing novel derivatives for various applications. Mahmoud et al. (2011) worked on synthesizing new pyrimidine and fused pyrimidine derivatives for potential use in pharmaceuticals and materials science. Their work underscores the versatility of these compounds in creating new molecules with potential therapeutic or material properties Mahmoud et al., 2011.

Luminescence and Chemosensors

The study of Schiff bases related to the compound of interest reveals applications in developing selective chemosensors for metal ions. Berrones-Reyes et al. (2019) reported on Schiff bases as selective zinc sensors, exhibiting enhanced fluorescent emission upon binding with Zn2+ ions. This property makes them useful in bioimaging and detecting metal ions in various environments Berrones-Reyes et al., 2019.

Green Chemistry and Catalysis

Kumaravel and Vasuki (2009) highlighted the synthesis of novel derivatives in water without the need for catalysts, demonstrating the principles of green chemistry. Their work on creating a combinatorial library of novel derivatives emphasizes the importance of environmentally friendly chemical processes Kumaravel & Vasuki, 2009.

Electrochemical Applications

Electrocatalytic assembling of compounds to create novel derivatives, as investigated by Vafajoo et al. (2014), showcases the potential of these compounds in electrochemical applications, including the development of sensors or in energy storage systems Vafajoo et al., 2014.

Future Directions

Research on Schiff bases is ongoing, and they continue to be a topic of interest in various fields, including materials science and analytical chemistry . Future research may focus on developing new Schiff bases with improved properties or finding new applications for these versatile compounds.

properties

IUPAC Name

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQXDFOTNNCDV-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile

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